1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene
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Overview
Description
1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene is a hypervalent iodine compound known for its strong oxidizing properties. It is widely used in organic synthesis due to its ability to facilitate various chemical transformations. The compound is characterized by the presence of iodine in a high oxidation state, which is stabilized by two trifluoroacetoxy groups.
Preparation Methods
The synthesis of 1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene typically involves the oxidation of iodoarenes using oxidizing agents such as oxone and trifluoroacetic acid. One common method includes the reaction of iodobenzene with trifluoroacetic anhydride in the presence of an oxidizing agent like oxone . The reaction is carried out at room temperature, making it a convenient and efficient process.
Industrial production methods are similar but often scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene undergoes various types of chemical reactions, including:
Cyclization: It promotes the cyclization of styryl amines to form N-alkyl or N-aryl indoles.
Fluorination: In the presence of HF-pyridine, it can fluorinate 4-alkylphenols to synthesize 4-fluorocyclohexa-2,5-dienones.
Common reagents used in these reactions include trifluoroacetic acid, HF-pyridine, and various amines. The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene exerts its effects involves the transfer of oxygen atoms to substrates, facilitating oxidation reactions. The trifluoroacetoxy groups stabilize the high oxidation state of iodine, allowing it to act as a potent oxidizing agent. The molecular targets and pathways involved depend on the specific reaction and substrate being oxidized.
Comparison with Similar Compounds
1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene is often compared with other hypervalent iodine compounds such as:
Iodobenzene diacetate (DIB): While both compounds are strong oxidizing agents, this compound is generally more reactive due to the electron-withdrawing effects of the trifluoroacetoxy groups.
Iodosobenzene: This compound is less reactive compared to this compound and is used in different types of oxidation reactions.
The unique reactivity and stability of this compound make it a valuable reagent in organic synthesis, offering advantages over similar compounds in terms of reaction scope and efficiency.
Properties
Molecular Formula |
C11H7F6IO4 |
---|---|
Molecular Weight |
444.06 g/mol |
IUPAC Name |
[(4-methylphenyl)-(2,2,2-trifluoroacetyl)oxy-λ3-iodanyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C11H7F6IO4/c1-6-2-4-7(5-3-6)18(21-8(19)10(12,13)14)22-9(20)11(15,16)17/h2-5H,1H3 |
InChI Key |
GSHSIKXVBJBPQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)I(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Origin of Product |
United States |
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